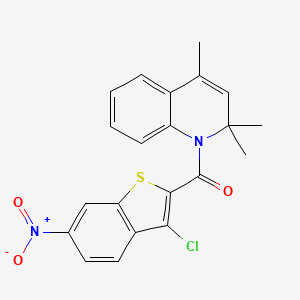![molecular formula C21H25N5O3S2 B11652017 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361994-90-3](/img/structure/B11652017.png)
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(5-ylidene)metil]-2-tio-4-oxo-1,3-tiazolidin-3-il]-3-isopropil-1-piperazinil]-4-(2-hidroxietil)-2 es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-oxo-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(5-ylidene)metil]-2-tio-4-oxo-1,3-tiazolidin-3-il]-3-isopropil-1-piperazinil]-4-(2-hidroxietil)-2 generalmente implica múltiples pasos:
Formación del Anillo Piperazina: El paso inicial implica la formación del anillo piperazina a través de una reacción de ciclización.
Introducción del Grupo Hidroxietil: El grupo hidroxietil se introduce a través de una reacción de sustitución nucleofílica.
Formación del Anillo Tiazolidinona: El anillo tiazolidinona se sintetiza a través de una reacción de condensación que involucra isopropilamina y un compuesto carbonílico adecuado.
Acoplamiento de los Anillos: El paso final implica el acoplamiento de los anillos piperazina y tiazolidinona con el núcleo de pirido[1,2-A]pirimidin-4-ona a través de una serie de reacciones de condensación y ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxietil, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en los anillos piperazina y tiazolidinona.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Nucleófilos: Iones hidróxido (OH-), aminas, tioles.
Productos Principales
Productos de Oxidación: Aldehídos, ácidos carboxílicos.
Productos de Reducción: Alcoholes.
Productos de Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología
En la investigación biológica, el compuesto se estudia por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos. Puede servir como una sonda para comprender las vías y mecanismos bioquímicos.
Medicina
En química medicinal, el compuesto se investiga por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo por el cual 4-oxo-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(5-ylidene)metil]-2-tio-4-oxo-1,3-tiazolidin-3-il]-3-isopropil-1-piperazinil]-4-(2-hidroxietil)-2 ejerce sus efectos involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influyendo en las vías celulares. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Singularidad
La singularidad de 4-oxo-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(5-ylidene)metil]-2-tio-4-oxo-1,3-tiazolidin-3-il]-3-isopropil-1-piperazinil]-4-(2-hidroxietil)-2 radica en su combinación específica de grupos funcionales y las propiedades químicas resultantes. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
361994-90-3 |
|---|---|
Fórmula molecular |
C21H25N5O3S2 |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-14(2)26-20(29)16(31-21(26)30)13-15-18(24-9-7-23(8-10-24)11-12-27)22-17-5-3-4-6-25(17)19(15)28/h3-6,13-14,27H,7-12H2,1-2H3/b16-13- |
Clave InChI |
GYSFGYBUUFEFFR-SSZFMOIBSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)

![3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11651966.png)
![N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11651968.png)
![4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11651972.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11651980.png)
![(6Z)-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651984.png)
![4-chloro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B11651988.png)
![4-{(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-4-oxobutanoic acid](/img/structure/B11651993.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11651994.png)
![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

